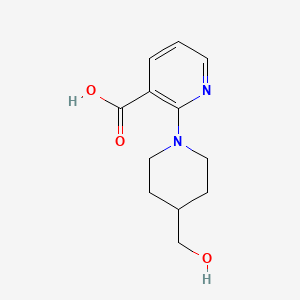
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H26N4O3 and a molecular weight of 298.38 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-oxoimidazolidin-1-yl)ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C14H26N4O3 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(2-oxoimidazolidin-1-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-7-16(8-11-18)6-9-17-5-4-15-12(17)19/h4-11H2,1-3H3,(H,15,19) |
InChI-Schlüssel |
XTYBGLZMIPCSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)



![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)

![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)



![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

